molecular formula C26H26ClN7O B610095 Photoswitchable PAD inhibitor CAS No. 2226393-62-8

Photoswitchable PAD inhibitor

Cat. No. B610095
CAS RN: 2226393-62-8
M. Wt: 487.99
InChI Key: ZTBNXZDZQAHEDC-HIUQNGLMSA-N
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Description

Photoswitchable PAD inhibitor is a photoactivated protein arginine deiminase (PAD) inhibitor . It’s a derivative of BB-Cl-amidine that contains an azobenzene photoswitch allowing optical control of PAD activity . Without photoactivation, it is a weak inhibitor of PAD2 and is less potent than BB-Cl-amidine in inhibiting citrulline production in vitro .


Molecular Structure Analysis

The molecular formula of the Photoswitchable PAD inhibitor is C26H26ClN7O . It contains an azobenzene photoswitch, which is a key feature of its structure . The InChi Key is ZTBNXZDZQAHEDC-HIUQNGLMSA-N .


Chemical Reactions Analysis

The Photoswitchable PAD inhibitor is designed to optically control PAD activity . The cis isomer of the inhibitor is more potent than its trans isomer . The altered inhibitory potency upon photoisomerization has been confirmed in a competitive activity-based protein profiling (ABPP) assay .


Physical And Chemical Properties Analysis

The Photoswitchable PAD inhibitor is a crystalline solid with a molecular weight of 488.0 . Its solubility in methanol is 30 mg/ml .

Scientific Research Applications

Tumor Immunotherapy

Photoswitchable PAD inhibitors: have shown promise in tumor immunotherapy . PAD4, a member of the Protein Arginine Deiminase family, is implicated in cancer progression through gene regulation and protein modification . By inhibiting PAD4, these compounds can potentially modulate the immune system to fight cancer cells. They may enhance the effects of immune checkpoint inhibitors and trigger antitumor immune responses, offering a new direction for cancer treatment strategies .

Molecular Detection

In the realm of molecular detection , photoswitchable probes that can toggle between active and inactive states under light exposure are used. These probes, which can include PAD inhibitors, allow for the highly sensitive and selective detection of targeted analytes. This has significant implications for biomedical research, where precise detection of molecules is crucial .

Biological Imaging

Biological imaging: benefits from photoswitchable PAD inhibitors due to their ability to change properties upon light exposure. This feature enables researchers to control the imaging process with high spatial and temporal resolution, which is essential for tracking dynamic biological processes .

Material Science

In material science , photoswitchable PAD inhibitors contribute to the development of smart materials. These materials can change their properties in response to light, leading to applications in self-healing materials, responsive coatings, and adaptive textiles .

Information Storage

The reversible structural changes of photoswitchable molecules make them suitable for information storage applications. By using light to switch between states, data can be encoded and retrieved in a compact and efficient manner .

Drug Development

Photoswitchable PAD inhibitors are also being explored in drug development . Their ability to be activated or deactivated by light provides a method to control drug activity in the body, potentially reducing side effects and improving therapeutic outcomes .

Mechanism of Action

Target of Action

The primary target of the Photoswitchable Protein Arginine Deiminase (PAD) inhibitor is the Protein Arginine Deiminase enzyme . This enzyme plays a crucial role in the pathogenesis of various diseases, including rheumatoid arthritis, multiple sclerosis, lupus, ulcerative colitis, and breast cancer .

Mode of Action

The Photoswitchable PAD inhibitor operates by incorporating an azobenzene photoswitch into its structure . This photoswitch can be reversibly controlled on irradiation with light of a defined wavelength . The change in structure on irradiation with light influences the molecule’s interaction with its target, modulating the biological activity .

Biochemical Pathways

The Photoswitchable PAD inhibitor affects the biochemical pathways involving Protein Arginine Deiminase. This enzyme is responsible for the post-translational modification of proteins, converting protein arginine residues into non-coding citrulline residues in a calcium-dependent manner . The inhibitor’s action on this enzyme can influence these biochemical pathways, potentially affecting disease progression.

Result of Action

The Photoswitchable PAD inhibitor’s action results in the modulation of the Protein Arginine Deiminase enzyme’s activity. This modulation can lead to changes in the post-translational modification of proteins, potentially influencing disease progression . The inhibitor’s photoswitchable nature allows for control over this modulation, enabling the activation or deactivation of the inhibitor’s effects based on the presence of light .

Action Environment

The action of the Photoswitchable PAD inhibitor is influenced by environmental factors, particularly light. The presence of light of a defined wavelength can trigger the photoswitch in the inhibitor, changing its structure and modulating its interaction with the Protein Arginine Deiminase enzyme . This allows for precise control over the inhibitor’s activity, making it a potentially powerful tool in the treatment of diseases involving the Protein Arginine Deiminase enzyme.

properties

IUPAC Name

N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenyldiazenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN7O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(35)18-12-14-20(15-13-18)34-33-19-7-2-1-3-8-19/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,35)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBNXZDZQAHEDC-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Photoswitchable PAD inhibitor

Q & A

Q1: How do these novel photoswitchable inhibitors interact with Protein Arginine Deiminases (PADs), and what are the downstream effects of this interaction?

A1: The research primarily focuses on two photoswitchable inhibitor candidates, compound 1 and compound 2, designed to target PAD2. Both compounds demonstrate varying inhibitory potency depending on their isomeric state (cis or trans), controlled by light exposure.

  • Compound 1 exhibits a 10-fold increase in potency in its cis isomer compared to its trans isomer [, ]. The cis isomer effectively inhibits histone H3 citrullination in a dose-dependent manner, while the trans isomer remains inactive [, ].
  • Compound 2 displays a contrasting behavior, with the trans isomer being 45-fold more potent than its cis counterpart [, ]. Further investigation reveals that the trans isomer of compound 2 acts as an irreversible inhibitor, while the cis isomer exhibits competitive inhibition [, ].

Q2: What are the structural characteristics of these photoswitchable PAD inhibitors and how do they relate to their function?

A: While the papers do not provide specific details about the molecular formula, weight, or spectroscopic data for compounds 1 and 2, they highlight that both compounds are structurally similar to BB-Cl-amidine and incorporate an azobenzene photoswitch [, ]. This photoswitch is crucial for the light-dependent isomerization between the cis and trans forms of the compounds, ultimately dictating their inhibitory potency against PAD2.

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